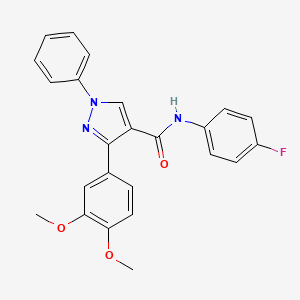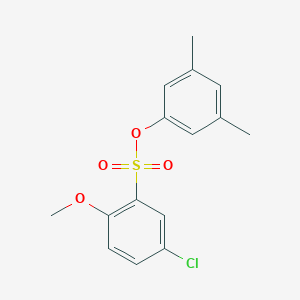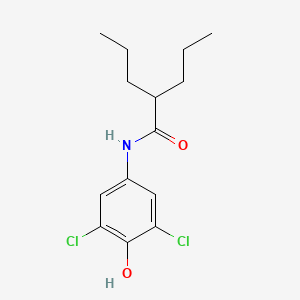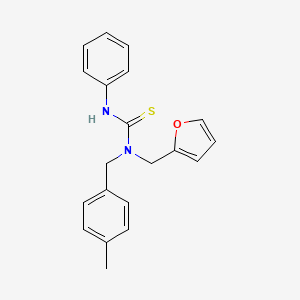
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BCTP and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
BCTP selectively blocks the mGluR5 receptor by binding to its allosteric site, which is distinct from the receptor's orthosteric site. This binding results in the inhibition of the receptor's downstream signaling pathways, which are involved in several physiological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
BCTP has been shown to have several biochemical and physiological effects, such as reducing anxiety-like behavior in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. BCTP has also been shown to have neuroprotective effects and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
BCTP has several advantages in lab experiments, such as its high selectivity for mGluR5, which allows for the specific study of this receptor's role in various physiological processes. However, BCTP also has limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for BCTP research, such as developing more potent and selective mGluR5 antagonists, studying the role of mGluR5 in other physiological processes, and exploring the potential therapeutic applications of BCTP in neurological disorders. Additionally, BCTP can be used as a tool compound to study the role of mGluR5 in other fields such as immunology and cancer biology.
In conclusion, 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research on BCTP can lead to the development of novel drugs and a better understanding of the role of mGluR5 in various physiological processes.
Synthesis Methods
The synthesis of BCTP is complex and involves several steps. The first step involves the reaction of 2-bromobenzoyl chloride with cyclohexylamine to form 1-(2-bromobenzoyl)-3-cyclohexyl-1H-pyrazole-5-carboxylic acid. The second step involves the reaction of this intermediate with trifluoromethyl diazomethane to form 1-(2-bromobenzoyl)-3-cyclohexyl-5-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Finally, the acid is reduced to form BCTP.
Scientific Research Applications
BCTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, BCTP has been shown to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders such as depression, anxiety, and schizophrenia. In pharmacology, BCTP has been used as a tool compound to study the role of mGluR5 in various physiological processes. In drug discovery, BCTP has been used as a lead compound to develop novel drugs that selectively target mGluR5.
properties
IUPAC Name |
(2-bromophenyl)-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF3N2O2/c18-13-9-5-4-8-12(13)15(24)23-16(25,17(19,20)21)10-14(22-23)11-6-2-1-3-7-11/h4-5,8-9,11,25H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMREZQVTZGKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(C2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)




![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)


![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)
![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)